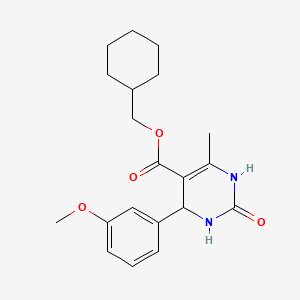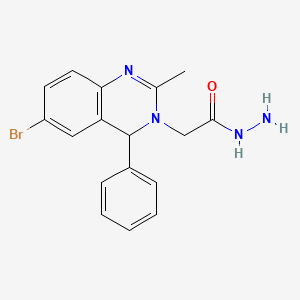![molecular formula C16H17ClN2O4S B10814087 2-[(4-chlorophenyl)sulfonylamino]-N-(2-methoxyphenyl)propanamide](/img/structure/B10814087.png)
2-[(4-chlorophenyl)sulfonylamino]-N-(2-methoxyphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-chlorophenyl)sulfonylamino]-N-(2-methoxyphenyl)propanamide is a synthetic organic compound characterized by its complex molecular structure This compound features a sulfonylamino group attached to a chlorophenyl ring and a methoxyphenyl group linked to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-chlorophenyl)sulfonylamino]-N-(2-methoxyphenyl)propanamide typically involves multiple steps:
-
Formation of the Sulfonyl Chloride Intermediate
Starting Material: 4-chlorobenzenesulfonyl chloride.
Reaction Conditions: This intermediate is often prepared by reacting 4-chlorobenzenesulfonyl chloride with a suitable amine under anhydrous conditions.
-
Coupling with the Amine
Starting Material: The sulfonyl chloride intermediate is reacted with 2-methoxyaniline.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
-
Formation of the Propanamide
Starting Material: The resulting sulfonylamino compound is then coupled with a propanamide derivative.
Reaction Conditions: This step often involves the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the amide bond formation.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using similar reaction conditions but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like hydrogen peroxide or potassium permanganate.
Conditions: Typically carried out under acidic or basic conditions.
Products: Oxidation can lead to the formation of sulfoxides or sulfones.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Conditions: Usually performed in anhydrous solvents.
Products: Reduction can convert the sulfonyl group to a sulfide.
-
Substitution
Reagents: Nucleophiles like amines or thiols.
Conditions: Often carried out in polar aprotic solvents.
Products: Substitution reactions can replace the sulfonyl group with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Solvents: Anhydrous solvents like tetrahydrofuran (THF), dimethyl sulfoxide (DMSO).
Scientific Research Applications
Chemistry
In chemistry, 2-[(4-chlorophenyl)sulfonylamino]-N-(2-methoxyphenyl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its sulfonylamino group is known to interact with biological targets, making it a candidate for drug development, particularly in the design of enzyme inhibitors.
Medicine
Medically, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, although further research is needed to confirm these effects.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymer science.
Mechanism of Action
The mechanism of action of 2-[(4-chlorophenyl)sulfonylamino]-N-(2-methoxyphenyl)propanamide involves its interaction with specific molecular targets. The sulfonylamino group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. This interaction can inhibit or activate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-[(4-chlorophenyl)sulfonylamino]-N-(2-hydroxyphenyl)propanamide: Similar structure but with a hydroxy group instead of a methoxy group.
2-[(4-bromophenyl)sulfonylamino]-N-(2-methoxyphenyl)propanamide: Bromine substituent instead of chlorine.
2-[(4-chlorophenyl)sulfonylamino]-N-(2-methoxyphenyl)acetamide: Acetamide instead of propanamide.
Uniqueness
2-[(4-chlorophenyl)sulfonylamino]-N-(2-methoxyphenyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the sulfonylamino and methoxy groups allows for versatile reactivity and potential interactions with a wide range of biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
Molecular Formula |
C16H17ClN2O4S |
|---|---|
Molecular Weight |
368.8 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)sulfonylamino]-N-(2-methoxyphenyl)propanamide |
InChI |
InChI=1S/C16H17ClN2O4S/c1-11(16(20)18-14-5-3-4-6-15(14)23-2)19-24(21,22)13-9-7-12(17)8-10-13/h3-11,19H,1-2H3,(H,18,20) |
InChI Key |
BGUFMGGQGMOYJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1OC)NS(=O)(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-2-[(4-chlorophenyl)sulfonylamino]-N-(2-methoxyphenyl)propanamide](/img/structure/B10814008.png)
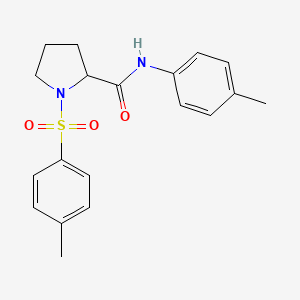
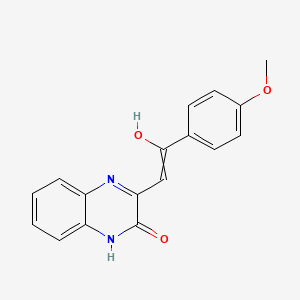
![2-[5-[(4-Tert-butylphenyl)methylsulfanyl]-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]pyridine](/img/structure/B10814021.png)
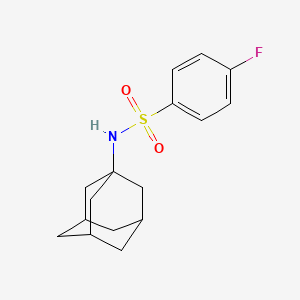
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B10814052.png)
![5-(4-Chlorophenyl)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B10814057.png)
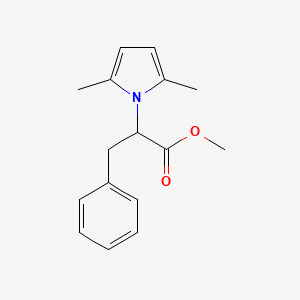
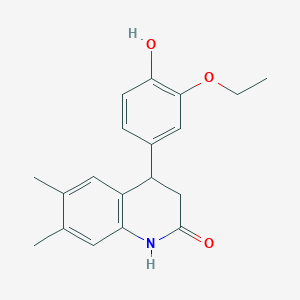
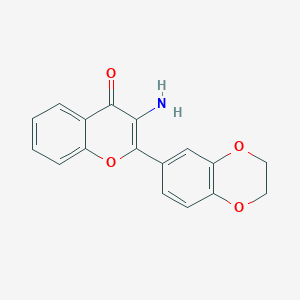
![(NE)-N-[6-(2-ethylsulfanylpropyl)-3-methyl-6,7-dihydro-5H-1,2-benzoxazol-4-ylidene]hydroxylamine](/img/structure/B10814083.png)
![methyl (2S)-2-[[2-(4-fluorobutyl)indazole-3-carbonyl]amino]-3,3-dimethylbutanoate](/img/structure/B10814089.png)
